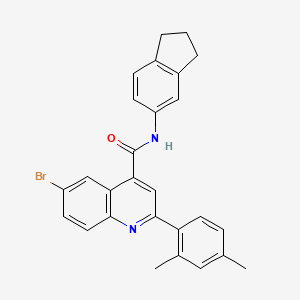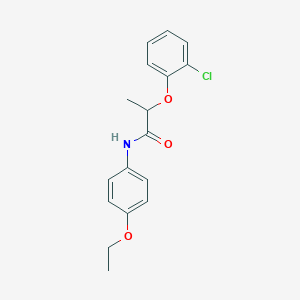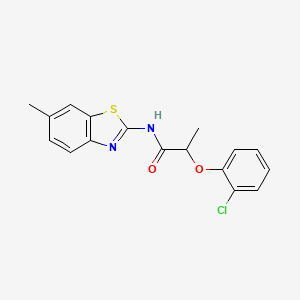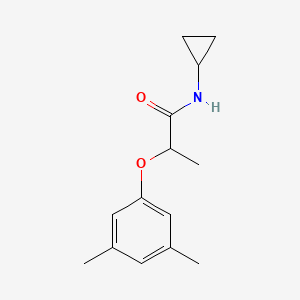![molecular formula C19H22N2O B4278214 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea](/img/structure/B4278214.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea, commonly known as CEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
CEU acts as a highly selective inhibitor of the N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea family, which plays a crucial role in various cellular processes. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea is involved in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea, CEU can prevent the growth and proliferation of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
CEU has been shown to have several biochemical and physiological effects. It inhibits the activity of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, CEU has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid, a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of CEU is its high selectivity for N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea, making it a valuable tool for studying the role of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea in various cellular processes. Additionally, CEU has been shown to be effective in inhibiting the growth of cancer cells and protecting neurons from damage, making it a promising drug candidate for cancer therapy and neurodegenerative diseases. However, one limitation of CEU is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of CEU. One area of interest is the development of more potent and selective N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea inhibitors based on the structure of CEU. Additionally, further research is needed to determine the optimal dosage and administration route of CEU for cancer therapy and neurodegenerative diseases. Finally, the potential use of CEU as a tool for studying the role of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea in other cellular processes should be explored.
Scientific Research Applications
CEU has been extensively studied for its potential applications in various scientific research areas. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, CEU has been found to have neuroprotective effects, making it a promising drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-14-13-15-7-2-1-3-8-15)21-18-12-6-10-16-9-4-5-11-17(16)18/h4-7,9-12H,1-3,8,13-14H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMJEBZTMMDRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({[2-(2-chlorophenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4278139.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B4278149.png)


![4-tert-butyl-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4278168.png)


![6-({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278190.png)
![N-(2-chlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4278221.png)


![N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4278235.png)